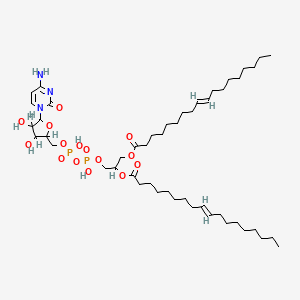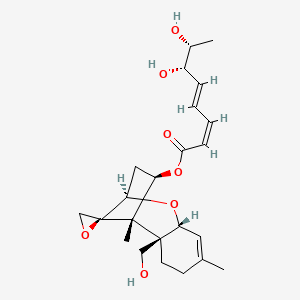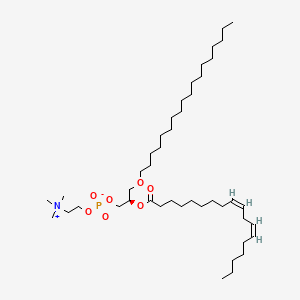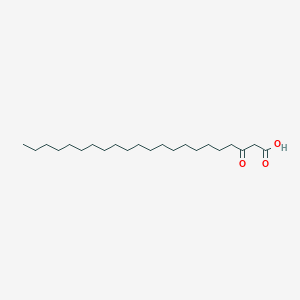
3-Oxodocosanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-oxodocosanoic acid is the 3-oxo monocarboxylic acid which has docasanoic (behenic) acid as the parent acid. It derives from a docosanoic acid.
Scientific Research Applications
Bio-Production of Platform Chemicals
3-Hydroxypropanoic acid (3-HP), a platform chemical related to 3-oxodocosanoic acid, is produced from renewable resources and used in the industrial production of acrylic acid and derivatives. It is also utilized in bioplastic production. Advances in metabolic engineering and synthetic biology have improved the bio-production of 3-HP, highlighting the potential of 3-oxodocosanoic acid in similar applications (Jers et al., 2019).
Ring-A Cleavage by Fungi
The study of the transformation of 3-oxo-olean-12-en-28-oic acid by the fungus Chaetomium longirostre reveals potential applications of 3-oxodocosanoic acid in biotransformation processes, where specific fungal enzymes facilitate chemical transformations (Shirane et al., 1996).
Potential in Carboxylic Acid Bioisosteres
Research on oxetan-3-ol and thietan-3-ol as potential carboxylic acid bioisosteres suggests that derivatives of 3-oxodocosanoic acid could be explored for their utility in medicinal chemistry, providing alternative structures for drug design (Lassalas et al., 2017).
Electrochemical Applications
The electrochemical oxidation of compounds related to 3-oxodocosanoic acid, such as 3-methylpyridine, at boron-doped diamond electrodes, indicates potential applications in electroorganic synthesis and wastewater treatment. This suggests possible electrochemical pathways for 3-oxodocosanoic acid and its derivatives (Iniesta et al., 2001).
Decolorization in Fenton Processes
The use of 3-hydroxyanthranilic acid, a compound related to 3-oxodocosanoic acid, in Fenton oxidative processes for dye decolorization indicates potential environmental applications. The study demonstrates how similar carboxylic acids could enhance the efficiency of such processes (Santana et al., 2019).
Non-Stereospecific Reduction
The non-stereospecific reduction of similar compounds, like 3-oxochol-4-enoic acid, in biological systems highlights the potential metabolic pathways and applications of 3-oxodocosanoic acid in biological research and potential medical applications (Michio & Kazumi, 1967).
properties
Product Name |
3-Oxodocosanoic acid |
|---|---|
Molecular Formula |
C22H42O3 |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
3-oxodocosanoic acid |
InChI |
InChI=1S/C22H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(23)20-22(24)25/h2-20H2,1H3,(H,24,25) |
InChI Key |
GLJSCOCOXZOMDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)CC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




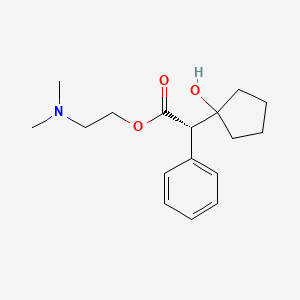
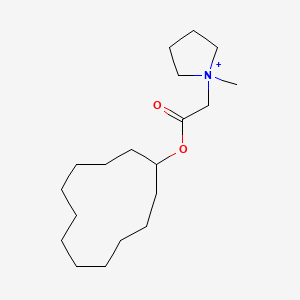
![[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] [(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B1239184.png)
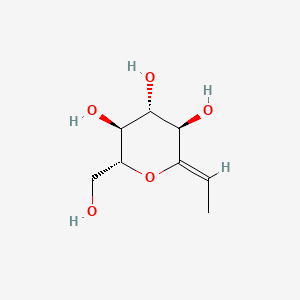
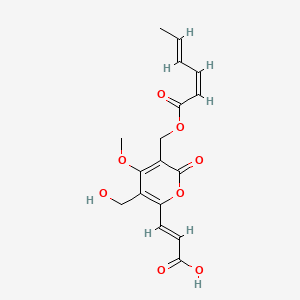
![2-[4-[[2-[(E)-but-1-enyl]-4-chloro-5-formylimidazol-1-yl]methyl]phenyl]benzoic acid](/img/structure/B1239188.png)
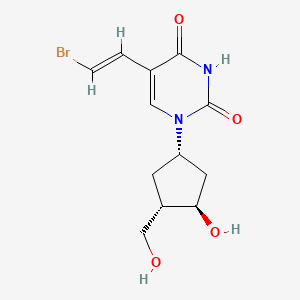
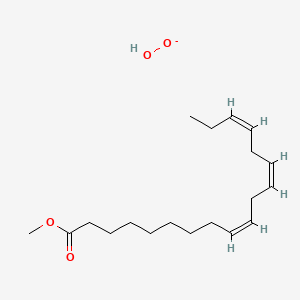
![(2S,3R,4S,5S,6R)-2-[(E)-3-phenylprop-2-enoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B1239193.png)
